molecular formula C15H14N2O2 B14601427 1,2-Benzenedicarboxamide, N-(phenylmethyl)- CAS No. 58735-55-0

1,2-Benzenedicarboxamide, N-(phenylmethyl)-

Cat. No.: B14601427
CAS No.: 58735-55-0
M. Wt: 254.28 g/mol
InChI Key: ZMBPULDONHXAMG-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxamide, N-(phenylmethyl)- is an organic compound with the molecular formula C22H20N2O2 It is a derivative of benzenedicarboxamide, where one of the amide groups is substituted with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxamide, N-(phenylmethyl)- typically involves the reaction of 1,2-benzenedicarboxylic acid with benzylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with benzylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 1,2-Benzenedicarboxamide, N-(phenylmethyl)-.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxamide, N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

1,2-Benzenedicarboxamide, N-(phenylmethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxamide, N-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxamide: Lacks the phenylmethyl substitution, resulting in different chemical properties and reactivity.

    N-(phenylmethyl)-1,4-benzenedicarboxamide: Similar structure but with different positional isomerism, leading to variations in chemical behavior.

    N-(phenylmethyl)-1,3-benzenedicarboxamide: Another positional isomer with distinct properties.

Uniqueness

1,2-Benzenedicarboxamide, N-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry, where specific reactivity and interactions are required.

Properties

CAS No.

58735-55-0

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-N-benzylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C15H14N2O2/c16-14(18)12-8-4-5-9-13(12)15(19)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,18)(H,17,19)

InChI Key

ZMBPULDONHXAMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)N

Origin of Product

United States

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